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Compound of Interest

Compound Name: 3-Bromo-4-methylbenzylamine

Cat. No.: B1395271 Get Quote

CAS Number: 1177558-32-5

This technical guide provides a comprehensive overview of 3-Bromo-4-methylbenzylamine, a

substituted benzylamine building block relevant to researchers, scientists, and professionals in

drug development and synthetic organic chemistry. Due to its status as a specialized research

chemical, this document synthesizes information from established chemical principles and data

from closely related analogues to present a robust profile, including its synthesis,

characterization, reactivity, and potential applications.

Core Compound Profile and Physicochemical
Properties
3-Bromo-4-methylbenzylamine belongs to the class of halogenated benzylamines, which are

valuable intermediates in medicinal chemistry.[1] The presence of a primary amine and an aryl

bromide in a specific substitution pattern offers dual functionality for subsequent chemical

modifications. The bromine atom is strategically positioned ortho to the methyl group and meta

to the aminomethyl group, influencing the electronic properties and steric environment of the

molecule.

Table 1: Compound Identifiers and Physicochemical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1395271?utm_src=pdf-interest
https://www.benchchem.com/product/b1395271?utm_src=pdf-body
https://www.benchchem.com/product/b1395271?utm_src=pdf-body
https://www.researchgate.net/figure/Pharmaceutical-and-Bioactive-Molecules-Containing-the-Substituted-Benzylamine-and_fig1_355194411
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1395271?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source(s)

CAS Number 1177558-32-5 N/A

Molecular Formula C₈H₁₀BrN N/A

Molecular Weight 200.08 g/mol [2]

IUPAC Name
(3-Bromo-4-

methylphenyl)methanamine
N/A

Predicted Boiling Point ~250-270 °C General Analogue Data

Predicted Density ~1.4 g/mL General Analogue Data

Appearance
Expected to be a liquid or low-

melting solid
General Analogue Data

Recommended Synthesis Pathway
The most logical and efficient synthesis of 3-Bromo-4-methylbenzylamine proceeds via a

two-step sequence starting from the commercially available 4-methylbenzonitrile. This pathway

involves an electrophilic aromatic substitution to install the bromine atom, followed by the

reduction of the nitrile functional group to the primary amine.
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Step 1: Electrophilic Bromination

Step 2: Nitrile Reduction

4-Methylbenzonitrile

3-Bromo-4-methylbenzonitrile

  NBS, H₂SO₄/H₂O  

3-Bromo-4-methylbenzonitrile

3-Bromo-4-methylbenzylamine

  1. BH₃·THF
  2. H₂O/HCl workup  

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 3-Bromo-4-methylbenzylamine.

Step 1: Synthesis of 3-Bromo-4-methylbenzonitrile
The key to this first step is the regioselective bromination of 4-methylbenzonitrile. The methyl

group is an ortho-, para-directing activator, while the nitrile group is a meta-directing

deactivator. The directing effects combine to favor bromination at the 3-position (ortho to the

methyl group and meta to the nitrile). Using N-bromosuccinimide (NBS) in an acidic medium

provides a reliable method for this transformation.[3]

Experimental Protocol:

Reaction Setup: To a flask equipped with a magnetic stirrer, add 4-methylbenzonitrile (1.0

eq). Dissolve it in a suitable solvent mixture, such as sulfuric acid and water.
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Reagent Addition: Cool the mixture in an ice bath (0-5 °C). Add N-bromosuccinimide (NBS)

(1.0-1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by

Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

The reaction is typically complete within 12-24 hours.[3]

Workup and Isolation: Upon completion, pour the reaction mixture slowly over crushed ice.

The solid product, 3-Bromo-4-methylbenzonitrile, will precipitate. Filter the solid, wash

thoroughly with cold water until the washings are neutral, and then wash with a small amount

of cold ethanol.

Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable

solvent like ethanol/water to obtain the pure intermediate.[3]

Step 2: Reduction to 3-Bromo-4-methylbenzylamine
The reduction of the nitrile functional group to a primary amine is a standard transformation in

organic synthesis. Borane-tetrahydrofuran complex (BH₃·THF) is an excellent reagent for this

purpose as it is highly effective and selective, leaving the aryl bromide intact.[4][5]

Experimental Protocol:

Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere

(Nitrogen or Argon), dissolve 3-Bromo-4-methylbenzonitrile (1.0 eq) in anhydrous

tetrahydrofuran (THF).

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add BH₃·THF complex (1.0 M

solution in THF, approx. 3.0-4.0 eq) dropwise via a syringe or an addition funnel.

Reaction: After the addition is complete, allow the reaction to warm to room temperature and

then heat to reflux (approx. 60-65 °C).[4] Monitor the reaction by TLC until the starting

material is consumed (typically 4-6 hours).

Quenching and Workup: Cool the reaction mixture to 0 °C and cautiously quench by the

slow, dropwise addition of 1M hydrochloric acid (HCl) to neutralize excess borane and

hydrolyze the borane-amine complex. (Caution: Hydrogen gas evolution).
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Isolation: Adjust the pH to basic (pH > 10) with aqueous sodium hydroxide (NaOH). Extract

the aqueous layer three times with an organic solvent (e.g., ethyl acetate or

dichloromethane).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-Bromo-4-
methylbenzylamine. The product can be further purified by vacuum distillation or column

chromatography on silica gel.[6]

Spectroscopic and Structural Characterization
While specific experimental spectra for this exact compound are not widely published, a reliable

prediction of its key spectroscopic features can be made based on the known effects of its

constituent functional groups and data from close structural isomers.

Table 2: Predicted Spectroscopic Data for 3-Bromo-4-methylbenzylamine
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Technique
Predicted Chemical Shifts /

Absorption Bands
Justification / Notes

¹H NMR

δ ~ 7.5 (s, 1H, H-2), 7.2-7.3 (d,

1H, H-5), 7.1 (d, 1H, H-6), 3.8

(s, 2H, -CH₂-), 2.3 (s, 3H, -

CH₃), 1.5-2.0 (br s, 2H, -NH₂)

Aromatic protons will be in the

7.0-7.6 ppm range. The

benzylic protons (-CH₂-) are

expected around 3.8 ppm. The

methyl protons (-CH₃) will be a

singlet around 2.3 ppm. The

amine protons (-NH₂) will

appear as a broad singlet that

is D₂O exchangeable.

¹³C NMR

δ ~ 140-142 (C-Br), 136-138

(C-CH₃), 132 (Ar-CH), 130 (Ar-

CH), 128 (Ar-CH), 124 (C-

CH₂), 45-46 (-CH₂-), 22-23 (-

CH₃)

The carbon bearing the

bromine will be downfield. The

benzylic carbon will be in the

45-46 ppm range. The methyl

carbon will be upfield around

22-23 ppm. Aromatic carbons

will appear between 124-142

ppm.[7]

IR Spectroscopy

3300-3400 cm⁻¹ (two bands,

N-H stretch), 3000-3100 cm⁻¹

(Ar C-H stretch), 2850-2950

cm⁻¹ (Alkyl C-H stretch), 1580-

1650 cm⁻¹ (N-H bend), 1000-

1100 cm⁻¹ (C-Br stretch)

As a primary amine, two

distinct N-H stretching bands

are expected.[8][9] The N-H

bending (scissoring) vibration

is also characteristic.[9]

Aromatic and aliphatic C-H

stretches will be present, as

will the C-Br stretch at a lower

wavenumber.

Chemical Reactivity and Applications in Drug
Discovery
3-Bromo-4-methylbenzylamine is a bifunctional building block. Both the primary amine and

the aryl bromide can be selectively targeted to build molecular complexity, making it a valuable
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scaffold in the synthesis of pharmaceutical intermediates and compound libraries.[1][10]

Amine-Based Reactions Aryl Bromide-Based Reactions

3-Bromo-4-methylbenzylamine

Amide Formation
(R-COCl, Base)

Sulfonamide Formation
(R-SO₂Cl, Base)

Reductive Amination
(R-CHO, NaBH(OAc)₃)

Suzuki Coupling
(Ar-B(OH)₂, Pd Cat.)

Buchwald-Hartwig Amination
(R₂NH, Pd Cat.)

Sonogashira Coupling
(Alkyne, Pd/Cu Cat.)

Click to download full resolution via product page

Caption: Potential synthetic transformations of 3-Bromo-4-methylbenzylamine.

Reactions at the Amino Group: The primary amine is a versatile nucleophile. It can readily

undergo acylation with acid chlorides or anhydrides to form amides, react with sulfonyl

chlorides to produce sulfonamides, or participate in reductive amination with aldehydes and

ketones to yield secondary amines. These linkages are common in pharmacologically active

molecules.

Reactions at the Aryl Bromide: The carbon-bromine bond is a prime site for transition metal-

catalyzed cross-coupling reactions. This enables the introduction of a wide variety of

substituents onto the aromatic ring.[3]

Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or vinyl

groups.[11]

Buchwald-Hartwig Amination: Forms carbon-nitrogen bonds, allowing for the synthesis of

complex diarylamines or related structures.

Sonogashira Coupling: Creates carbon-carbon bonds with terminal alkynes, a valuable

transformation for building rigid molecular scaffolds.

The ability to perform these reactions orthogonally provides chemists with a powerful tool to

rapidly generate diverse molecular architectures for screening in drug discovery programs.[12]

[13]
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Safety and Handling
As a member of the primary aromatic amine and organobromide chemical classes, 3-Bromo-4-
methylbenzylamine should be handled with appropriate caution.

Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and

chemical-resistant gloves (e.g., nitrile) when handling this compound.[14][15]

Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of any vapors.

[14]

Toxicity: Aromatic amines as a class can be toxic and may cause harm if swallowed, inhaled,

or absorbed through the skin.[16][17] Some are known or suspected carcinogens.[17]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

incompatible materials such as strong oxidizing agents.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Halogenated organic waste should be segregated.[14]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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